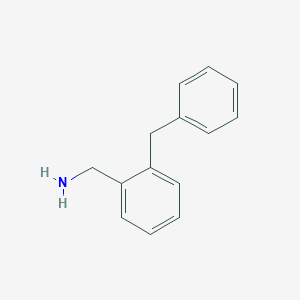
(2-Benzylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylphenyl)methanamine is an organic compound with the molecular formula C14H15N It is a primary amine where the amine group is attached to a benzyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, (2-Benzylphenyl)nitrobenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to ensure efficient reduction of the nitro precursor .
Chemical Reactions Analysis
Types of Reactions: (2-Benzylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(2-Benzylphenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Benzylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Phenylamine (Aniline): A primary amine with a simpler structure, lacking the benzyl group.
Benzylamine: Similar to (2-Benzylphenyl)methanamine but without the additional phenyl ring.
N-Methylbenzylamine: A secondary amine with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a benzyl and a phenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to specific targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(2-benzylphenyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
InChI Key |
PIDZPVAWTVVAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















